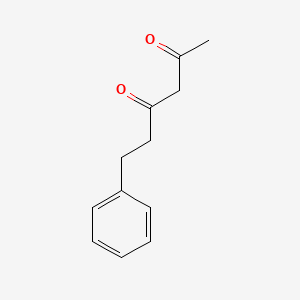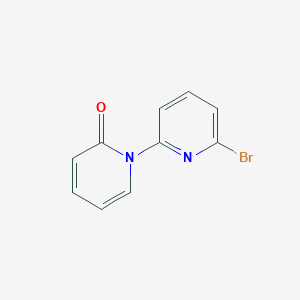
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR
概要
説明
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is a heterocyclic compound that contains both pyridine and pyridinone moieties The presence of a bromine atom at the 6-position of the pyridine ring makes it a valuable intermediate in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR typically involves the bromination of pyridin-2-one followed by coupling with 6-bromopyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyridinone moiety can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridinone.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl and other complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridine N-oxides, and various biaryl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and inhibitors for biological studies.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. Additionally, the pyridinone moiety can form hydrogen bonds and π-π interactions, contributing to the overall binding and activity.
類似化合物との比較
Similar Compounds
2-(6-Bromopyridin-2-yl)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridinone.
6-Bromopyridin-2-ol: Contains a hydroxyl group instead of a pyridinone moiety.
1-(6-Chloropyridin-2-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is unique due to the combination of the bromine atom and the pyridinone moiety, which provides distinct reactivity and binding properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and development.
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
1-(6-bromopyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h1-7H |
InChIキー |
GFILGMIQBKYOGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)


![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
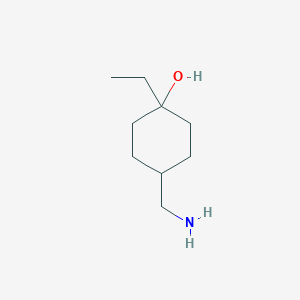
![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)

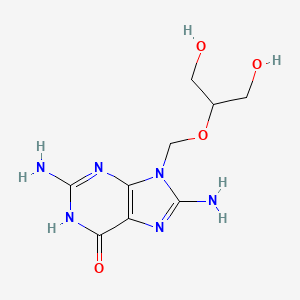
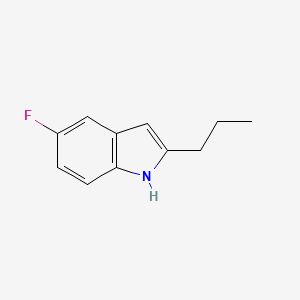
![6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8703643.png)
![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)

